molecular formula C7H4ClN3O B1493660 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 171178-47-5

6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B1493660
CAS No.: 171178-47-5
M. Wt: 181.58 g/mol
InChI Key: BBPUOYYUBFLNML-UHFFFAOYSA-N
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Description

6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound composed of a pyridine ring fused to a pyrimidine ring, bearing a chlorine atom at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one involves the reaction of 2-aminopyridine with chloroformamidine hydrochloride under specific conditions. This reaction proceeds through cyclization to form the desired compound. Another method includes the use of pyridine-2-carbonitrile and ammonia in the presence of a palladium catalyst, followed by cyclization and chlorination steps.

Industrial Production Methods

The industrial production of this compound typically involves large-scale optimization of the synthetic routes mentioned. These methods are fine-tuned for higher yield and purity, incorporating advanced techniques like continuous flow chemistry to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

  • Oxidation: This compound can be oxidized to form different oxygenated derivatives.

  • Reduction: Reduction reactions can lead to the formation of amine derivatives.

  • Substitution: It can participate in nucleophilic substitution reactions, particularly at the chloro-substituted position.

Common Reagents and Conditions Used

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed from These Reactions

The major products from these reactions depend on the type of reaction. Oxidation typically yields oxo-derivatives, reduction produces amine derivatives, and substitution reactions generate a variety of substituted analogs based on the nucleophile used.

Scientific Research Applications

6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one has been extensively studied for its applications in several fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a precursor in various synthetic pathways.

  • Biology: Studies have shown its potential as an inhibitor of certain enzymes, which makes it a valuable tool in biochemical research.

  • Medicine: The compound is investigated for its potential therapeutic uses, particularly in the treatment of diseases like cancer and inflammatory conditions due to its ability to modulate biological pathways.

  • Industry: Its derivatives are used in the development of novel materials with unique properties, such as in polymer science.

Mechanism of Action

The mechanism of action of 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit kinase enzymes, disrupting cellular signaling pathways that are crucial for cell proliferation and survival. This inhibition occurs through binding at the active site of the enzyme, blocking substrate access and thereby preventing the enzymatic reaction from proceeding.

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-d]pyrimidin-4(3H)-one: Lacks the chlorine atom but shares the core structure.

  • 6-Bromopyrido[3,4-d]pyrimidin-4(3H)-one: Contains a bromine atom instead of chlorine.

  • 5,7-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one: Contains additional chlorine substituents.

Uniqueness

6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The chlorine atom at the sixth position enhances its ability to participate in certain chemical reactions and modulate biological targets more effectively compared to its analogs.

Properties

IUPAC Name

6-chloro-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPUOYYUBFLNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444305
Record name 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171178-47-5
Record name 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171178-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one
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Synthesis routes and methods

Procedure details

A solution of 5-amino-2-chloropyridine-4-carboxylic acid (8.1 g, 4.7 mmol) in formamide (100 mL) is stirred at 140° C. for 12 h. Dilution of the cooled mixture with water gives a precipitate of 6-chloro-3H-pyrido[3,4-d]pyrimidin-4-one (7.3 g, 86% yield). 1H NMR (DMSO) δ 12.73 (1H, m), 8.90 (1H, d, J=0.7 Hz), 8.23 (1H, s), 7.97 (1H, d, J=0.7 Hz).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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